molecular formula C13H18O2 B11896267 2-Ethyl-2,7-dimethylchroman-6-ol

2-Ethyl-2,7-dimethylchroman-6-ol

Cat. No.: B11896267
M. Wt: 206.28 g/mol
InChI Key: LDQGNESIEPADLR-UHFFFAOYSA-N
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Description

2-Ethyl-2,7-dimethylchroman-6-ol is an organic compound belonging to the chroman family. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. This specific compound is characterized by the presence of ethyl and dimethyl groups at the 2 and 7 positions, respectively, and a hydroxyl group at the 6 position. Chromans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,7-dimethylchroman-6-ol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Friedel-Crafts alkylation of a phenol derivative with an appropriate alkyl halide, followed by cyclization to form the chroman ring. The reaction conditions often involve the use of Lewis acids such as aluminum chloride or boron trifluoride to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Industrial methods may also employ green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2,7-dimethylchroman-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydrochroman derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products:

    Oxidation: Formation of 2-Ethyl-2,7-dimethylchroman-6-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted chroman derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the formulation of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-Ethyl-2,7-dimethylchroman-6-ol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.

    Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Neuroprotective Effects: It may protect neurons from oxidative stress and apoptosis, potentially benefiting neurodegenerative conditions.

Comparison with Similar Compounds

    2-Methyl-2,7-dimethylchroman-6-ol: Similar structure but with a methyl group instead of an ethyl group.

    2-Ethyl-2,6-dimethylchroman-6-ol: Similar structure but with the dimethyl groups at different positions.

    2-Ethyl-2,7-dimethylchroman-4-ol: Similar structure but with the hydroxyl group at a different position.

Uniqueness: 2-Ethyl-2,7-dimethylchroman-6-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 2 position and the hydroxyl group at the 6 position can enhance its antioxidant and anti-inflammatory properties compared to similar compounds.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-ethyl-2,7-dimethyl-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C13H18O2/c1-4-13(3)6-5-10-8-11(14)9(2)7-12(10)15-13/h7-8,14H,4-6H2,1-3H3

InChI Key

LDQGNESIEPADLR-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2=C(O1)C=C(C(=C2)O)C)C

Origin of Product

United States

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